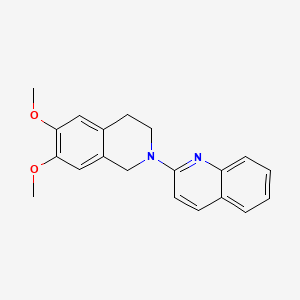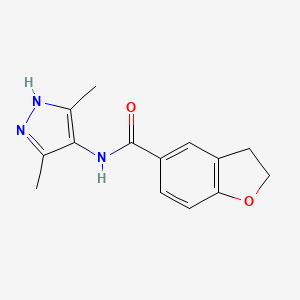![molecular formula C10H12FNO2 B7556469 N-[(3-fluoro-4-methylphenyl)methyl]-2-hydroxyacetamide](/img/structure/B7556469.png)
N-[(3-fluoro-4-methylphenyl)methyl]-2-hydroxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-fluoro-4-methylphenyl)methyl]-2-hydroxyacetamide, commonly known as FMAH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FMAH belongs to the class of hydroxamic acids, which are known for their ability to chelate metal ions and inhibit enzymes that require metal ions for their activity.
作用機序
FMAH inhibits the activity of HDACs and MMPs by chelating the metal ions that are required for their activity. HDACs require zinc ions for their activity, while MMPs require zinc and calcium ions. FMAH binds to these metal ions and prevents their interaction with the enzymes, thereby inhibiting their activity.
Biochemical and Physiological Effects:
FMAH has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is consistent with the effects of HDAC inhibitors. It has also been shown to inhibit the migration and invasion of cancer cells, which is consistent with the effects of MMP inhibitors. FMAH has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anti-cancer agent.
実験室実験の利点と制限
The synthesis of FMAH is relatively simple and can be easily scaled up for large-scale production. FMAH has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anti-cancer agent. However, FMAH has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood. Further studies are needed to evaluate the efficacy and safety of FMAH in animal models and humans.
将来の方向性
There are several future directions for the research on FMAH. Firstly, further studies are needed to evaluate the efficacy and safety of FMAH in animal models and humans. Secondly, the development of FMAH derivatives with improved pharmacokinetic properties and selectivity is an area of active research. Thirdly, the combination of FMAH with other anti-cancer agents, such as chemotherapy and radiotherapy, is a promising approach to enhance its anti-cancer activity. Lastly, the investigation of the role of FMAH in other diseases, such as arthritis and cardiovascular diseases, is an area of potential research.
合成法
The synthesis of FMAH involves the reaction of 3-fluoro-4-methylbenzylamine with ethyl chloroacetate followed by hydrolysis of the resulting ethyl ester to yield FMAH. This method has been reported in the literature and can be easily scaled up for large-scale production.
科学的研究の応用
FMAH has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDAC inhibitors have been shown to have anti-cancer properties by inducing cell cycle arrest, apoptosis, and differentiation of cancer cells. FMAH has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the degradation of extracellular matrix proteins. MMP inhibitors have been investigated as potential therapeutic agents for various diseases, including cancer, arthritis, and cardiovascular diseases.
特性
IUPAC Name |
N-[(3-fluoro-4-methylphenyl)methyl]-2-hydroxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-7-2-3-8(4-9(7)11)5-12-10(14)6-13/h2-4,13H,5-6H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQKXUJKUIXVCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-fluoro-4-methylphenyl)methyl]-2-hydroxyacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline](/img/structure/B7556386.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline](/img/structure/B7556387.png)

![2-[1-(oxolan-2-yl)ethylamino]-N-phenylacetamide](/img/structure/B7556392.png)
![N-[(6-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556399.png)
![1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine](/img/structure/B7556413.png)
![N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556414.png)
![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine](/img/structure/B7556435.png)

![N-ethyl-2-[(2-oxo-1H-quinolin-3-yl)methylamino]acetamide](/img/structure/B7556448.png)
![2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide](/img/structure/B7556453.png)
![6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B7556460.png)
![N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7556461.png)
